Technical Guide: Fmoc-L-Lys(Boc-Aoa)-OH for Chemoselective Bioconjugation
Technical Guide: Fmoc-L-Lys(Boc-Aoa)-OH for Chemoselective Bioconjugation
[1]
Executive Summary
Fmoc-L-Lys(Boc-Aoa)-OH (CAS 757960-24-0) is a specialized amino acid building block designed for the site-specific introduction of an aminooxy moiety into peptides during Solid-Phase Peptide Synthesis (SPPS).[1]
The primary application of this compound is to facilitate oxime ligation , a robust bioorthogonal reaction used to conjugate peptides to payloads such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs (Peptide-Drug Conjugates, PDCs).[1] Unlike thiol-maleimide chemistry, which produces a thiosuccinimide ring susceptible to retro-Michael addition (instability) in plasma, the oxime linkage is hydrolytically stable and chemoselective.[1]
Critical Technical Alert: The free aminooxy group generated after cleavage is hyper-nucleophilic.[1] Standard peptide precipitation protocols using acetone must be strictly avoided, as they will irreversibly form an acetone oxime adduct (+40 Da), rendering the peptide inert to further conjugation.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(N-tert-butoxycarbonyl-aminooxyacetyl)-L-lysine |
| CAS Number | 757960-24-0 |
| Molecular Formula | C₃₂H₄₁N₃O₉ |
| Molecular Weight | ~611.7 g/mol |
| Solubility | Soluble in DMF, NMP, DMSO.[1][2] Sparingly soluble in DCM.[1] |
| Appearance | White to off-white powder |
| Storage | -20°C, desiccated.[1] Hygroscopic. |
| Protecting Groups | Fmoc (Base-labile, |
Structural Logic
The compound utilizes a Lysine backbone as a scaffold.[2][3] The
-
Fmoc Removal: 20% Piperidine in DMF (Standard SPPS).[1]
-
Boc Removal: 95% TFA (Cleavage Cocktail).[1]
-
Result: A peptide with a free, pendent
group ready for ligation.[1]
Mechanism of Action
Orthogonal Protection Scheme
The synthesis relies on the orthogonality between the Fmoc group (removed by base) and the Boc group (removed by acid). This allows the peptide chain to be elongated without disturbing the latent bioconjugation site.
Oxime Ligation
Once the peptide is cleaved from the resin and the Boc group is removed, the exposed aminooxy group reacts with aldehydes or ketones. This reaction is most efficient at acidic pH (4.5–5.[1]0) and is significantly accelerated by nucleophilic catalysts like aniline.[1]
Figure 1: Mechanism of oxime ligation.[1] The aminooxy group attacks the carbonyl carbon, followed by dehydration to form the stable oxime linkage.
Experimental Protocol
Step 1: SPPS Coupling
Incorporation of Fmoc-L-Lys(Boc-Aoa)-OH follows standard Fmoc protocols.[1] However, due to the bulk of the side chain, double coupling is recommended to ensure high yield.
-
Reagents:
-
Procedure:
Step 2: Cleavage & Deprotection (The "Danger Zone")
This is the most critical step. The Boc group is removed, exposing the reactive aminooxy group.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[1][5]
-
Note: Avoid thiol scavengers (EDT) if possible, as they can sometimes form adducts, though they are generally safe.[1]
-
-
Time: 2–3 hours at Room Temperature.
-
Precipitation (CRITICAL):
-
DO NOT USE ACETONE. Acetone is a ketone.[1] It will react with the free aminooxy group to form a peptide-acetone oxime adduct (
Da).[1] This reaction is irreversible under standard conditions and ruins the batch. -
Correct Solvent: Use ice-cold Diethyl Ether or MTBE (Methyl tert-butyl ether) for precipitation.[1]
-
Step 3: Oxime Ligation (Bioconjugation)[1]
-
Buffer: 0.1M Sodium Acetate, pH 4.5.[1]
-
Catalyst: 10–100 mM Aniline (or p-phenylenediamine for faster rates).[1]
-
Reactants:
-
Procedure:
Workflow Visualization
Figure 2: Complete workflow for utilizing Fmoc-L-Lys(Boc-Aoa)-OH. Note the critical warning at the precipitation step.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Mass Spectrum +40 Da | Acetone adduct formation.[1] | Discard batch. Re-synthesize and precipitate with Diethyl Ether. Ensure all glassware is acetone-free.[1] |
| Incomplete Coupling | Steric hindrance of the bulky side chain. | Use HATU instead of HBTU. Perform double coupling. Increase reaction time to 2 hours. |
| Slow Ligation | pH mismatch or lack of catalyst.[1] | Verify pH is 4.5 .[1] Add 100 mM Aniline . Neutral pH (7.[1]0) slows the reaction significantly. |
| Polymerization | Peptide contains endogenous carbonyls.[1] | Ensure the peptide sequence does not contain reactive aldehydes/ketones (e.g., N-terminal glyoxylyl) unless intended for cyclization.[1] |
References
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 2022.
-
Oxime ligation: a versatile method for covalent conjugation of biomolecules. Bioconjugate Chemistry, 2017.[1] [1]
-
Efficient synthesis of an (aminooxy)acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture' reagent. Tetrahedron Letters, 2011.[1]
-
Fmoc-Lys(Boc)-OH Properties and Applications. ChemicalBook, 2024.[1]
Sources
- 1. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. FMOC-LYS(BOC)(ME)-OH: Synthesis and Application_Chemicalbook [chemicalbook.com]
